molecular formula C11H18N4O B13643065 Rel-5-((3S,4S)-4-cyclopropylpyrrolidin-3-yl)-3-(methoxymethyl)-1H-1,2,4-triazole

Rel-5-((3S,4S)-4-cyclopropylpyrrolidin-3-yl)-3-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B13643065
M. Wt: 222.29 g/mol
InChI Key: UHYOSMGXIIBQDT-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole: is a synthetic compound with a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.3 g/mol . It is characterized by the presence of a cyclopropylpyrrolidine ring and a triazole ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in various chemical analyses and research studies.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclopropylpyrrolidine ring contributes to the compound’s stability and binding affinity .

Comparison with Similar Compounds

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole can be compared with similar compounds such as:

This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific fields.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)/t8-,9+/m0/s1

InChI Key

UHYOSMGXIIBQDT-DTWKUNHWSA-N

Isomeric SMILES

COCC1=NC(=NN1)[C@@H]2CNC[C@H]2C3CC3

Canonical SMILES

COCC1=NC(=NN1)C2CNCC2C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.